molecular formula C13H18N4O5S B2564485 (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 860650-10-8

(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No.: B2564485
CAS No.: 860650-10-8
M. Wt: 342.37
InChI Key: MJBRIOXFTNEZTG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine, also known as CC-401, is a potent and selective ATP-competitive inhibitor of the kinase DYRK1A. This compound has emerged as a critical pharmacological tool for elucidating the role of DYRK1A in various cellular processes and disease pathologies. Its primary research application is in the field of diabetes, where it is used to study the protection and proliferation of pancreatic beta-cells; by inhibiting DYRK1A, CC-401 antagonizes the pro-apoptotic effects of other kinases, thereby promoting beta-cell survival and offering a potential therapeutic strategy for diabetes (source) . Beyond metabolic research, CC-401 is extensively used in neuroscience. DYRK1A is a gene dosage-sensitive kinase located on chromosome 21, and its overexpression is believed to contribute to the neurodevelopmental abnormalities observed in Down syndrome. Consequently, this inhibitor is employed to investigate and mitigate DYRK1A-dependent cognitive deficits and early-onset neurodegenerative pathways (source) . The compound's mechanism of action involves precise binding to the kinase's ATP pocket, effectively blocking its phosphorylation activity on key substrates, which in turn modulates transcription factors and cell cycle regulators. This makes it an invaluable compound for research focused on cell cycle control, neuronal differentiation, and the molecular underpinnings of cognitive disorders.

Properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-22-14-10-11-3-4-12(13(9-11)17(18)19)15-5-7-16(8-6-15)23(2,20)21/h3-4,9-10H,5-8H2,1-2H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRIOXFTNEZTG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol, followed by sulfonation using methanesulfonyl chloride.

    Introduction of the nitrophenyl group: This step involves nitration of a suitable aromatic precursor, such as 4-chloronitrobenzene, followed by substitution with the piperazine derivative.

    Formation of the methoxyamine moiety: This can be accomplished by reacting methoxyamine hydrochloride with an appropriate aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted methoxyamine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. A study demonstrated that derivatives containing the piperazine moiety could enhance the cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

The incorporation of sulfonamide groups, as seen in this compound, has been linked to enhanced antimicrobial activity. Studies have shown that related compounds can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Enzyme Inhibition

Compounds similar to (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Safety and Toxicity Profiles

Toxicity studies on related compounds indicate a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models. This suggests that this compound may be safe for further development in therapeutic applications .

Table 1: Summary of Research Findings on Anticancer Activity

StudyCompoundCell LineMechanismResult
APiperazine DerivativeMCF-7 (Breast Cancer)Apoptosis InductionIncreased caspase activity
BSulfonamide CompoundA549 (Lung Cancer)Cell Cycle ArrestSignificant growth inhibition
CNitro Group CompoundHeLa (Cervical Cancer)Reactive Oxygen Species GenerationEnhanced cell death

Table 2: Antimicrobial Evaluation Results

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Piperazine Substituent Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
(E)-{[4-(4-Methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine (Target) Methanesulfonyl (-SO₂CH₃) 3-Nitro C₁₃H₁₇N₃O₅S 327.36 High polarity; potential CNS activity N/A
(E)-methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine 4-Methylbenzoyl (-COC₆H₄CH₃) 3-Nitro C₂₀H₂₁N₃O₄ 367.40 Enhanced lipophilicity; synthetic intermediate
(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine 4-Methylbenzenesulfonyl (-SO₂C₆H₄CH₃) 3-Nitro C₁₉H₂₁N₃O₅S 403.45 Improved solubility; antimicrobial potential
(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine N/A 4-[(2-Chlorobenzyl)sulfanyl], 3-Nitro C₁₅H₁₂ClN₂O₂S 319.79 Thioether linkage; antifungal activity
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine 4-(2-Methoxyphenyl) 4-Chloro, 3-Nitro C₁₈H₁₈ClN₃O₂ 343.81 Antipsychotic candidate; moderate bioavailability
(E)-1-(4-Chloro-3-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine 4-Phenyl 4-Chloro, 3-Nitro C₁₇H₁₆ClN₃O₂ 329.78 Dopamine receptor modulation

Biological Activity

(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine, commonly referred to by its CAS number 383147-31-7, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O6SC_{19}H_{22}N_{4}O_{6}S, with a molecular weight of approximately 434.46 g/mol. The structure features a nitrophenyl group, a piperazine moiety, and a methoxy functional group, which contribute to its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown significant effects on the A431 vulvar epidermal carcinoma cell line, where it inhibited cell migration and invasion in vitro .
  • Antiviral Properties : The compound's structural features suggest potential antiviral activity. Research into related compounds has indicated that targeting nucleotide biosynthesis can enhance antiviral responses against viruses such as hepatitis E virus (HEV) . This implies that similar mechanisms may be explored for this compound.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in nucleotide biosynthesis pathways, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may also affect signaling pathways involved in cell growth and survival, potentially through interactions with specific receptors or enzymes that regulate these processes.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Antiviral Activity Research : In another study focusing on pyrimidine biosynthesis inhibitors, it was found that certain structural analogs could enhance interferon production in response to viral infections, suggesting a potential pathway for antiviral activity for related compounds .

Data Summary Table

PropertyValue
CAS Number383147-31-7
Molecular FormulaC19H22N4O6S
Molecular Weight434.46 g/mol
Antitumor ActivityInhibits A431 cell proliferation
Antiviral PotentialPossible inhibition of HEV replication

Q & A

Q. What are the optimized synthetic routes for (E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine, and how are reaction conditions controlled to ensure high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine sulfonyl intermediate via nucleophilic substitution of 4-methanesulfonylpiperazine with a nitro-substituted aryl halide. Catalysts like palladium or copper are often used to facilitate coupling reactions under inert atmospheres (N₂/Ar) .
  • Step 2: Introduction of the methylidene methoxyamine group via condensation of the nitroaryl intermediate with methoxyamine. This step requires precise pH control (e.g., acetic acid catalysis) and anhydrous solvents (e.g., DMF or toluene) to avoid side reactions .
  • Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity, while inert conditions prevent oxidation of sensitive functional groups (e.g., nitro or sulfonyl) .

Q. How is the structural configuration (E/Z isomerism) of the compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: The (E)-configuration is confirmed by analyzing coupling constants (3JHH^3J_{H-H}) in 1^1H NMR. For example, trans-vicinal protons on the methylidene group exhibit larger coupling constants (~12–16 Hz) compared to cis isomers .
  • IR Spectroscopy: Stretching frequencies of the C=N bond (1600–1680 cm⁻¹) and NO₂ group (~1520 cm⁻¹) provide additional structural validation .
  • X-ray Crystallography: Single-crystal analysis resolves geometric isomerism unambiguously, though this requires high-purity samples .

Q. What are the standard protocols for handling and storing this compound in a research laboratory?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation of the nitro and sulfonyl groups .
  • Safety Measures: Use PPE (nitrile gloves, lab coats), fume hoods for weighing, and avoid contact with water (risk of exothermic decomposition). Emergency protocols include immediate rinsing for skin/eye exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How does the (E)-configuration influence the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict enhanced binding affinity of the (E)-isomer due to optimal spatial alignment of the methoxyamine and sulfonylpiperazine groups with hydrophobic pockets in targets like COX-2 or kinase enzymes .
  • In Vitro Assays: Comparative studies of (E) vs. (Z) isomers in enzyme inhibition assays (e.g., IC₅₀ measurements) reveal stereospecific activity. For example, the (E)-isomer may exhibit 10-fold higher potency due to reduced steric hindrance .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Analysis: Use LC-MS to verify compound integrity (>95% purity). Impurities like unreacted nitro intermediates or hydrolysis byproducts can skew activity results .
  • Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. For instance, discrepancies in IC₅₀ values for antiproliferative activity may arise from differences in MTT assay protocols .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., piperazine or nitroaryl derivatives) to identify structure-activity trends .

Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or pkCSM estimate parameters such as logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The compound’s high logP (~3.5) suggests good membrane permeability but potential hepatic clearance issues .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) model blood-brain barrier penetration, guided by the compound’s polar surface area (<90 Ų) and hydrogen-bonding capacity .

Q. How are synthetic byproducts or impurities characterized, and what strategies mitigate their formation?

Methodological Answer:

  • Byproduct Identification: LC-HRMS and 1^1H NMR detect common impurities, such as des-nitro derivatives or dimerization products. For example, over-reaction in the sulfonylation step may yield bis-sulfonyl adducts .
  • Mitigation: Optimize stoichiometry (e.g., 1.1 equivalents of methoxyamine) and use scavengers (e.g., molecular sieves) to absorb excess reagents. Recrystallization in ethanol/water mixtures improves final purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.